3-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]-4-methoxy-3-methylbutanoic acid
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Overview
Description
3-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]-4-methoxy-3-methylbutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-c]pyrazole core, which is a fused ring system containing sulfur and nitrogen atoms, and is substituted with methyl and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyrazole core. One common approach is the cyclization of appropriately substituted thiophenes with hydrazines under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : The sulfur atom in the thieno[2,3-c]pyrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions and the downstream effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the thieno[2,3-c]pyrazole core and the combination of methoxy and methyl groups. Similar compounds might include other thieno[2,3-c]pyrazole derivatives or amino acid derivatives, but the exact substituents and functional groups would differ, leading to variations in their properties and applications.
List of Similar Compounds
Thieno[2,3-c]pyrazole derivatives
Amino acid derivatives
Other compounds with similar core structures and functional groups
Properties
IUPAC Name |
3-[(1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]-4-methoxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-8-9-5-10(22-13(9)17(3)16-8)12(20)15-14(2,7-21-4)6-11(18)19/h5H,6-7H2,1-4H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQOZKSZWBEWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(C)(CC(=O)O)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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